(5-methyl-1,3,4-oxadiazol-2-yl)methanethiol
Description
Structure
3D Structure
Properties
CAS No. |
1851546-12-7 |
|---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanethiol |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(2-8)7-3/h8H,2H2,1H3 |
InChI Key |
FEIHBKNANPZRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CS |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanethiol and Its Structural Derivatives
Cyclization Reactions and Conventional Synthetic Routes to 1,3,4-Oxadiazole-2-thiols
Conventional methods for synthesizing the 1,3,4-oxadiazole-2-thiol (B52307) scaffold have been well-established for decades, providing reliable and versatile pathways to this important class of compounds. These routes typically involve cyclization reactions of acylhydrazide precursors.
Precursor Chemistry and Reaction Pathways (e.g., acylhydrazides with carbon disulfide)
The most prominent and widely adopted synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic medium. nih.govjchemrev.comjchemrev.com This method is highly effective for preparing a large number of 1,3,4-oxadiazole (B1194373) derivatives. nih.govjchemrev.com For the synthesis of the 5-methyl substituted core, the reaction begins with acetic hydrazide.
The general reaction pathway proceeds as follows:
The acylhydrazide is treated with carbon disulfide in the presence of a base, typically an alkali hydroxide (B78521) like potassium hydroxide (KOH), in an alcoholic solvent such as ethanol. mdpi.comijcps.org
This initial step forms an intermediate potassium dithiocarbazinate salt. mdpi.com
The reaction mixture is then heated under reflux, which induces intramolecular cyclization and dehydration, leading to the formation of the 1,3,4-oxadiazole ring. ijcps.orgresearchgate.net
Finally, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl), which precipitates the 5-substituted-1,3,4-oxadiazole-2-thiol product. ijcps.orgresearchgate.net
It is important to note that these compounds can exist in a thiol-thione tautomeric equilibrium, although the thione form is often predominant. nih.govjchemrev.comjchemrev.com
| Acylhydrazide Precursor | Base/Solvent | Conditions | Product | Yield (%) | Reference(s) |
| 3-methyl-2-benzofurancarbohydrazide | KOH / Alcohol | Reflux, 10 h | 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4-oxadiazole | High | ijcps.org |
| 4-Nitrobenzoic acid hydrazide | KOH / Ethanol | Reflux | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | - | asianpubs.org |
| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide | KOH / Ethanol (80%) | Stirring, 4 h | Potassium salt of the corresponding oxadiazole-2-thiol | - | mdpi.com |
| (Pyrimidin-2-ylthio)acetohydrazide | KOH / CS₂ | - | 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | - | nih.gov |
Formation of S-Substituted Derivatives via Nucleophilic Substitution
The thiol group on the 1,3,4-oxadiazole-2-thiol ring is a versatile functional handle for further molecular elaboration. nih.gov The sulfur atom is nucleophilic and can readily participate in substitution reactions with various electrophiles to yield a diverse range of S-substituted derivatives, such as thioethers. nih.govechemcom.com
The synthetic strategy typically involves two steps:
Deprotonation of the thiol group using a base to form a more potent nucleophile, the thiolate anion.
Reaction of the thiolate anion with an electrophilic reagent, such as an alkyl or acyl halide.
This approach has been successfully used to synthesize various thioether derivatives. For instance, the potassium salt of a 5-substituted-1,3,4-oxadiazole-2-thiol can be refluxed with phenacyl bromides in an ethanol/water mixture to afford the corresponding S-substituted products in good yields. mdpi.comnih.gov These reactions are crucial for building molecular complexity and exploring structure-activity relationships in drug discovery programs.
| 1,3,4-Oxadiazole-2-thiol Derivative | Electrophile | Conditions | Product | Yield (%) | Reference(s) |
| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Various phenacyl bromides | - | 2-((5-((Pyrimidin-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-arylethan-1-ones | - | nih.gov |
| Potassium 2-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)hydrazine-1-carbodithioate | Phenacyl bromide | Reflux, 3 h | 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | 76 | mdpi.com |
| 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | 2-(chloromethyl)furan | - | 2-(((furan-2-ylmethyl)thio)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 79 | echemcom.com |
Modern and Sustainable Green Chemistry Approaches in Oxadiazole Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These modern approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents, offering significant advantages over conventional techniques.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering dramatic rate enhancements and often higher product yields compared to conventional heating. nih.govwjarr.comjyoungpharm.org The synthesis of 1,3,4-oxadiazoles has greatly benefited from this technology, with numerous protocols reporting significant reductions in reaction times from hours to mere minutes. jchemrev.comnih.govnih.gov
Microwave irradiation has been applied to various synthetic steps, including the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. nih.govwjarr.com A key advantage is the ability to perform these reactions under solvent-free conditions, where reactants absorb microwave energy directly, further enhancing the green credentials of the synthesis. nih.govjyoungpharm.org For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by condensing monoaryl hydrazides with acid chlorides under microwave heating without the need for an additional acid catalyst or dehydrating agent. nih.govjchemrev.com
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference(s) |
| N-acylhydrazone formation | Isoniazid, Aromatic aldehyde | MW (300 W), DMF | 3 min | - | nih.gov |
| Oxidative cyclization | N-acylhydrazone, Chloramine-T | MW (300 W), Ethanol | 4 min | - | nih.gov |
| Cyclodehydration | Acid hydrazides, N-protected amino acid | MW (100 W), POCl₃ | 10 min | 85 | nih.gov |
| One-pot condensation | Monoaryl hydrazides, Acid chlorides | MW, HMPA | - | Good to excellent | nih.govjchemrev.com |
Ultrasound-Mediated and Mechanochemical Synthesis Strategies
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation is another effective green chemistry approach that enhances reaction rates and yields through acoustic cavitation. nih.govrdd.edu.iquomustansiriyah.edu.iq An innovative, low-solvent, and catalyst-free procedure for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been developed using this technique. nih.gov In this method, aryl hydrazides react with carbon disulfide under ultrasonic irradiation in the presence of just a few drops of DMF, producing the desired products in good to excellent yields without the need for acidic or basic catalysts. nih.gov Ultrasound has also been successfully employed in the synthesis of other derivatives, such as 2-amino-1,3,4-oxadiazoles from hydrazides and cyanogen (B1215507) bromide. nih.govsemanticscholar.org
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a truly solvent-free alternative to conventional methods. organic-chemistry.org This technique is highly environmentally benign and has been applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org A notable example is the one-pot synthesis achieved by grinding aromatic hydrazides with aryl aldehydes in a mortar with a catalytic amount of molecular iodine. researchgate.net This solvent-free grinding technique avoids the need to isolate the intermediate N-acyl hydrazone and eliminates the use of organic solvents at any stage of the reaction. researchgate.net
Photocatalysis and Solvent-Free Reaction Conditions
Photocatalysis: The use of visible light to drive chemical reactions is at the forefront of green synthesis. Photocatalytic methods for preparing 1,3,4-oxadiazoles are attractive due to their mild reaction conditions and unique activation pathways. organic-chemistry.orgnih.gov An efficient approach involves the oxidative heterocyclization of semicarbazones using a photocatalyst like eosin-Y, which utilizes visible light and atmospheric oxygen as a green oxidant. jchemrev.comnih.govresearchgate.net This renders a rapid and effective method for producing substituted 2-amino-1,3,4-oxadiazoles. nih.gov Other innovative strategies include the catalyst-free, visible-light-promoted cyclization of aldehydes and the photoredox-catalyzed decarboxylative cyclization of α-oxocarboxylic acids, both using hypervalent iodine reagents. organic-chemistry.orgacs.org
Solvent-Free Reaction Conditions: A major goal of green chemistry is the elimination of volatile organic solvents. Several of the modern techniques described above incorporate this principle.
Microwave-assisted synthesis can be effectively conducted without a solvent, as the reactants can directly absorb the energy. nih.govjyoungpharm.org
Mechanochemical methods , such as grinding and ball-milling, are inherently solvent-free processes. organic-chemistry.orgresearchgate.net
Specific thermal reactions, such as the cyclodehydration of N,N′-diacylhydrazines using phosphorus oxychloride, have been shown to proceed with higher yields under solvent-free conditions compared to reactions run in traditional solvents like toluene. nih.gov These solvent-free approaches not only reduce environmental impact but also often simplify product purification.
Catalytic Strategies in the Synthesis of (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol Derivatives
Catalysis is at the forefront of efficient and selective organic synthesis. For the elaboration of the this compound scaffold, various catalytic strategies, including transition metal catalysis, nanocatalysis, and organocatalysis, have been instrumental in developing novel derivatives. These methods offer advantages in terms of yield, selectivity, and functional group tolerance over classical synthetic routes. jchemrev.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper-based systems are particularly significant for the functionalization of heterocyclic compounds like 1,3,4-oxadiazoles.
Palladium-mediated C-H arylation
Direct C-H arylation has emerged as a step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates. In the context of 1,3,4-oxadiazole derivatives, palladium catalysts facilitate the direct coupling of C-H bonds with aryl halides. researchgate.netmdpi.com This strategy can be envisioned for the synthesis of derivatives of this compound, potentially by activating the C-H bonds of the 5-methyl group.
Research has demonstrated the direct arylation of the 1,3,4-oxadiazole ring itself using palladium catalysts, often in combination with specific ligands that promote the reaction. mdpi.com For instance, the use of an electron-rich ferrocenyl diphosphane (B1201432) ligand has been shown to promote the palladium-catalyzed C-H arylation of 1,3,4-oxadiazoles with challenging aryl chlorides at low catalyst loadings (0.5 to 1.0 mol %). researchgate.net This method avoids the need for additives like copper or ammonium (B1175870) salts and tolerates a wide range of electronic substituents on the aryl halide partner. researchgate.net
| Catalyst System | Arylating Agent | Key Features | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Aryl Bromides | Effective for C-H arylation of the oxadiazole ring. | up to 98% | mdpi.com |
| Pd/PTABS | Bromo(hetero)arenes | Low catalyst loading, enables synthesis of diverse libraries. | N/A | researchgate.net |
| Pd(OAc)₂ / CyJohnPhos | Aryl Iodides | Universal method for extended 1,3,4-oxadiazole derivatives. | 28-79% | mdpi.com |
| Pd Catalyst / Ferrocenyl Diphosphane | Aryl Chlorides | Low catalyst loading (0.5-1.0 mol%), additive-free. | up to 86% | researchgate.net |
Copper-catalyzed click chemistry
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org This methodology is exceptionally valuable for creating complex molecular architectures by linking different building blocks. For derivatives of this compound, the methanethiol (B179389) group serves as a versatile handle. It can be functionalized with either an azide (B81097) or an alkyne moiety, allowing it to be "clicked" with a complementary reaction partner.
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for late-stage functionalization. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nsf.govnih.gov The use of specific ligands can accelerate the reaction and protect sensitive biomolecules from oxidative damage. nih.gov This strategy has been employed to synthesize glycoconjugates of 1,3,4-oxadiazoles, demonstrating its utility in creating hybrid molecules. researchgate.net
| Copper Source | Reducing Agent | Ligand | Solvent | Key Features | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | None | Various | Standard conditions for CuAAC. | nsf.gov |
| CuI | DIPEA | Acetic Acid | CH₂Cl₂ | Effective at room temperature. | beilstein-journals.org |
| Cu(OAc)₂·H₂O | None (mechanochemical) | None | Solvent-free | Green chemistry approach, high yields. | beilstein-journals.org |
| CuSO₄ | Sodium Ascorbate | THPTA | Buffer | Protects biomolecules, accelerates reaction. | nih.gov |
Application of Nanoparticle Catalysts (e.g., Nickel Oxide Nanoparticles)
Nanoparticle catalysts offer unique advantages over their bulk counterparts, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. ijirmps.org In the synthesis of heterocyclic compounds, various metal oxide nanoparticles have been explored as robust and reusable heterogeneous catalysts. worldscientific.com
Nickel oxide (NiO) nanoparticles have been reported as efficient, eco-friendly, and inexpensive catalysts for the preparation of various heterocycles. worldscientific.com These catalysts can be prepared via methods like sol-gel or hydrothermal synthesis and are characterized by their cubic crystal structure. ijirmps.orgresearchgate.net While specific applications for the synthesis of this compound are not extensively detailed, NiO nanoparticles are known to catalyze reactions relevant to heterocycle formation and functionalization. worldscientific.com For example, nickel catalyst systems have been successfully used for the direct Hiyama-type cross-coupling of 1,3,4-oxadiazoles with organosilanes, presenting an alternative to palladium-catalyzed methods. mdpi.com
Other metal oxide nanoparticles, such as copper(II) oxide (CuO), have been directly applied to the synthesis of 2-aryl-1,3,4-oxadiazoles by catalyzing the reaction between 1,3,4-oxadiazoles and aryl halides, demonstrating the potential of nanocatalysis in this field. researchgate.netorganic-chemistry.org
| Nanoparticle Catalyst | Synthetic Application | Advantages | Particle Size (nm) | Reference |
| Nickel Oxide (NiO) | General Heterocycle Synthesis | Abundant, eco-friendly, inexpensive. | 20-100 | ijirmps.orgworldscientific.com |
| Copper(II) Oxide (CuO) | C-H activation of N-aroyl-N-arylidinehydrazines | Good to excellent yields (75-90%), reusability. | N/A | researchgate.net |
| Iron Oxide (Fe₃O₄) | Synthesis of researchgate.netrsc.org-oxazole derivatives | Magnetically separable, green synthesis. | N/A | nih.gov |
Organocatalysis in Oxadiazole Ring Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthesis, avoiding the cost and potential toxicity of metal catalysts. In the context of 1,3,4-oxadiazole synthesis, organocatalytic and metal-free strategies are primarily focused on the key cyclization step to form the heterocyclic ring.
One prominent metal-free method involves the oxidative cyclization of acylhydrazones, which are readily prepared from the condensation of aldehydes and hydrazides. Molecular iodine (I₂) has been effectively used as a stoichiometric oxidant in the presence of a base like potassium carbonate to facilitate the C-O bond formation and subsequent cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comacs.org This method is practical, scalable, and avoids transition metals. acs.org
Furthermore, visible-light photoredox catalysis using organic dyes like eosin (B541160) Y has emerged as a powerful green chemistry tool. jchemrev.com This approach has been used for the oxidative heterocyclization of semicarbazones to produce 2-amino-5-substituted-1,3,4-oxadiazoles. The reaction proceeds under mild conditions, utilizing atmospheric oxygen and a bromine source like CBr₄, highlighting the potential of organocatalysis for constructing the oxadiazole core. jchemrev.comnih.gov
| Catalyst/Reagent | Substrate | Reaction Type | Key Features | Reference |
| Iodine (I₂) / K₂CO₃ | Acylhydrazones | Oxidative Cyclization | Transition-metal-free, practical, scalable. | acs.org |
| Eosin Y / Visible Light | Semicarbazones | Photoredox Catalysis | Mild conditions, uses atmospheric oxygen. | jchemrev.comnih.gov |
| TBTU / DIEA | Thiosemicarbazides | Cyclodesulfurization | Mild conditions, simple work-up. | luxembourg-bio.com |
Divergent and Convergent Synthetic Paradigms for Derivative Libraries
The systematic exploration of structure-activity relationships requires the synthesis of compound libraries. Divergent and convergent synthesis are two key strategic paradigms for achieving this goal, enabling the efficient generation of numerous analogs of a lead compound like this compound.
A convergent synthesis involves the independent synthesis of several key fragments of a target molecule, which are then combined in the final stages to form the desired product. rsc.orgnih.gov This approach is highly efficient for creating complex molecules because it allows for the optimization of individual reaction steps and minimizes the length of the longest linear sequence. For example, a complex derivative of this compound could be assembled by first preparing a functionalized 5-methyl-1,3,4-oxadiazole core and a separate, elaborate side chain, followed by their coupling in a final, high-yielding step. A novel convergent approach to the 1,3,4-oxadiazole ring itself involves coupling acyl hydrazides with α-bromo nitroalkanes, which directly yields the 2,5-disubstituted oxadiazole under mild, non-dehydrative conditions. rsc.orgresearchgate.net
In contrast, a divergent synthesis starts from a common core structure which is then elaborated in multiple directions to generate a library of structurally related compounds. nih.gov This is the foundation of diversity-oriented synthesis (DOS), which aims to create collections of compounds with a high degree of structural diversity. Starting with this compound as the central scaffold, a divergent approach would involve reacting the thiol group with a variety of electrophiles, or performing different catalytic C-H functionalization reactions on the methyl group, to rapidly generate a large library of derivatives. Solid-phase synthesis is a particularly powerful platform for DOS, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. An efficient solid-phase route has been developed for constructing 1,3,4-oxadiazole libraries based on a branching DOS strategy, enabling the introduction of diverse functional groups such as amines, amides, and ureas onto the core skeleton. nih.gov
Chemical Reactivity and Functionalization Studies of 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanethiol Scaffolds
Thiol-Thione Tautomerism and its Chemical Implications
A pivotal characteristic of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. jchemrev.comnih.govnih.gov This phenomenon involves the migration of a proton between the sulfur atom and the adjacent ring nitrogen atom (N-3). While the name (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol implies the thiol form, extensive spectroscopic evidence suggests that the thione form, 5-methyl-1,3,4-oxadiazole-2(3H)-thione, is often predominant, particularly in the solid state and in various solvents. jchemrev.comlp.edu.ua
The position of this equilibrium is influenced by factors such as the solvent's polarity and the physical state of the compound. lp.edu.ua This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity. The presence of the thione form is crucial for understanding its participation in reactions like the Mannich reaction, where the N-H proton is involved. nih.govasianpubs.org Conversely, the thiol tautomer, with its nucleophilic sulfur atom, is key to S-alkylation and S-acylation reactions. nih.govajphs.com
Spectroscopic methods are instrumental in studying this equilibrium. nih.govlp.edu.ua Infrared (IR) spectroscopy typically shows absorption bands characteristic of N-H and C=S groups, supporting the presence of the thione form. nih.gov In ¹H-NMR spectra, the signal for the SH proton can sometimes be observed, though it may be weak, confirming the existence of the thiol tautomer in solution. nih.gov
Table 1: Spectroscopic Evidence for Thiol-Thione Tautomerism in 1,3,4-Oxadiazole-2-thiols
| Spectroscopic Method | Thiol Form Evidence | Thione Form Evidence | Citations |
| Infrared (IR) | Presence of a weak S-H stretching band (~2550-2600 cm⁻¹) | Presence of N-H stretching (~3100-3360 cm⁻¹) and C=S stretching (~1250-1270 cm⁻¹) bands | nih.govasianpubs.org |
| ¹H-NMR | A weak, downfield signal for the SH proton (variable, often >10 ppm) | A signal for the N-H proton | nih.gov |
| UV-Vis | Absorption characteristic of the C-S- group | Absorption characteristic of the C=S chromophore | lp.edu.ua |
Electrophilic and Nucleophilic Reactions at the Thiol Moiety
The thiol moiety of this compound is a highly versatile functional group for synthetic modifications. In its deprotonated form (thiolate), it acts as a potent nucleophile, readily reacting with a wide array of electrophiles. This reactivity is the basis for the synthesis of numerous S-substituted derivatives. nih.govajphs.com
These nucleophilic substitution reactions are typically carried out in the presence of a base, which deprotonates the thiol to form the more reactive thiolate anion. ajphs.com Common electrophiles used in these reactions include alkyl halides, aralkyl halides, and phenacyl bromides. nih.govnih.gov The resulting thioether linkage is generally stable, allowing for the introduction of diverse functionalities onto the oxadiazole scaffold. This S-alkylation is a cornerstone strategy for building molecular complexity and modulating the physicochemical properties of the parent compound. zsmu.edu.ua
For instance, the reaction with various phenacyl bromides leads to the formation of 2-thioacetophenone derivatives, demonstrating the thiol's nucleophilic character. nih.gov Similarly, a range of alkyl and aralkyl halides can be employed to generate a library of S-substituted compounds. nih.govajphs.com
Table 2: Examples of Reactions at the Thiol Moiety
| Electrophile | Reagents/Conditions | Product Type | Citations |
| Alkyl/Aralkyl Halides (R-X) | Base (e.g., NaH, KOH), Solvent (e.g., DMF, Ethanol) | S-alkyl/S-aralkyl thioethers | nih.govajphs.com |
| Phenacyl Bromides (Ar-CO-CH₂-Br) | Base, Solvent (e.g., Acetone) | S-substituted 2-thioacetophenones | nih.gov |
| Formaldehyde (B43269) and Amines | Mannich Reaction Conditions | N-aminomethyl derivatives (at the ring nitrogen) | jchemrev.comasianpubs.org |
Derivatization Strategies at the 5-Methyl Position and Oxadiazole Ring
While the thiol group is a primary site for functionalization, the 5-methyl group and the oxadiazole ring itself offer additional opportunities for structural modification. Derivatization at these positions is crucial for fine-tuning the molecule's properties.
5-Methyl Position: The methyl group at the C-5 position can be a target for derivatization, although it is generally less reactive than the thiol moiety. One reported strategy involves the metabolic oxidation of the methyl group to a hydroxymethyl group (-CH₂OH). rrpharmacology.ru This hydroxylated metabolite can then serve as a handle for further functionalization, for example, through esterification to form an acetate (B1210297) derivative. rrpharmacology.ru This bio-inspired transformation highlights a potential synthetic route for introducing functionality at the 5-position.
Oxadiazole Ring: The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system, which makes electrophilic substitution reactions at the ring carbon atoms exceedingly difficult. rroij.com The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophiles. However, functionalization can be achieved through other means. nih.gov C-H functionalization of pre-formed oxadiazole rings via metal-catalyzed cross-coupling reactions represents a more modern and versatile approach. nih.gov Another strategy involves building the desired functionality into the precursors before the ring-closing cyclization step. jchemrev.comorganic-chemistry.org For instance, by starting with a derivatized carboxylic acid or acid hydrazide, one can synthesize oxadiazoles (B1248032) with various substituents at the 5-position. asianpubs.orgjchemrev.com
Table 3: Derivatization Strategies for the Oxadiazole Scaffold
| Position | Strategy | Example Reaction | Citations |
| 5-Methyl Group | Oxidation | Biotransformation to 5-(hydroxymethyl) derivative | rrpharmacology.ru |
| 5-Methyl Group | Esterification (of hydroxylated derivative) | Conversion of 5-(hydroxymethyl) to 5-(acetoxymethyl) | rrpharmacology.ru |
| Oxadiazole Ring (C-5) | Precursor Modification | Cyclization of a functionalized acid hydrazide to introduce a desired substituent | asianpubs.orgjchemrev.com |
| Oxadiazole Ring (C-5) | C-H Functionalization | Copper-catalyzed arylation of a monosubstituted oxadiazole | nih.gov |
| Oxadiazole Ring (N-3) | Mannich Reaction | Reaction with formaldehyde and an amine to yield an N-aminomethyl derivative | jchemrev.comresearchgate.net |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving the this compound scaffold is essential for optimizing reaction conditions and predicting outcomes.
S-Alkylation: The reaction of the thiol moiety with electrophiles like alkyl halides is a classic example of a nucleophilic substitution reaction. The mechanism typically proceeds via an Sₙ2 pathway. In the first step, a base abstracts the acidic proton from the thiol group (or the N-H proton of the thione tautomer) to generate a resonance-stabilized ambident anion. Although the negative charge is delocalized over the N-C-S system, reactions with soft electrophiles like alkyl halides occur preferentially on the soft sulfur atom, yielding the S-substituted product. ajphs.com
Oxadiazole Ring Formation: While not a reaction of the final compound, the mechanism of its synthesis provides insight into the ring's stability. The most common synthesis involves the dehydrative cyclization of a 1,2-diacylhydrazine or the reaction of an acid hydrazide with carbon disulfide. asianpubs.orgnih.gov In the latter case, the acid hydrazide attacks the carbon disulfide, followed by an intramolecular cyclization and elimination of water to form the 5-substituted-1,3,4-oxadiazole-2-thiol ring system. jchemrev.com
Ring Transformation: In more advanced synthetic strategies, the 1,3,4-oxadiazole ring can be formed via the transformation of other heterocyclic systems. For example, a mechanism has been proposed for the conversion of a tetrazole ring into a 1,3,4-oxadiazole ring under heating with a nitrosulfur mixed acid. This process involves the cleavage of C-N and N-N bonds within the tetrazole ring, release of N₂, and subsequent cyclization to form the more stable oxadiazole structure. acs.org
Table 4: Mechanistic Overview of Key Reactions
| Reaction Type | Proposed Mechanism | Key Steps | Citations |
| S-Alkylation | Sₙ2 Nucleophilic Substitution | 1. Deprotonation of thiol/thione by base to form thiolate. 2. Nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide. | ajphs.com |
| Oxadiazole Synthesis | Intramolecular Cyclization/Dehydration | 1. Reaction of acid hydrazide with CS₂ in base. 2. Intramolecular nucleophilic attack of oxygen onto the thiocarbonyl carbon. 3. Dehydration to form the aromatic ring. | jchemrev.comnih.gov |
| Ring Transformation | Heterocyclic Rearrangement | 1. Acid-catalyzed cleavage of a tetrazole ring. 2. Elimination of a nitrogen molecule (N₂). 3. Intramolecular cyclization to form the 1,3,4-oxadiazole ring. | acs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published ¹H, ¹³C, or 2D NMR data specifically for (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol were found. This analysis is crucial for determining the precise chemical environment of the hydrogen and carbon atoms within the molecule, including the characteristic shifts for the methyl (CH₃), methylene (B1212753) (CH₂), and thiol (SH) protons, as well as the carbons of the oxadiazole ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Specific Infrared (IR) and Raman spectroscopic data for this compound are not available. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups, such as the C-S stretch of the thiol, the C=N and C-O-C bonds within the oxadiazole ring, and the C-H bonds of the methyl and methylene groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
There are no available mass spectrometry (e.g., EI-MS, LC-MS, HRMS) data for this compound. This technique is necessary to confirm the molecular weight of the compound and to study its fragmentation patterns, which provides valuable information for structural confirmation.
X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions
A crystal structure for this compound has not been reported. X-ray crystallography would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No UV-Vis spectroscopic data for this compound could be located. This analysis would provide insight into the electronic transitions within the molecule, particularly those involving the π-electron system of the 1,3,4-oxadiazole (B1194373) ring.
Elemental Analysis for Empirical Formula Confirmation
Specific elemental analysis data for this compound is not documented in the searched literature. This analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, oxygen, sulfur).
Computational and Theoretical Investigations of 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanethiol Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov DFT methods, such as the B3LYP hybrid functional, combined with appropriate basis sets like 6-31G(d,p), have proven effective for obtaining optimized molecular structures and analyzing frontier molecular orbitals (HOMO-LUMO). mdpi.com For studying excited states and electronic transitions, Time-Dependent DFT (TD-DFT) is the method of choice. nih.gov These computational approaches allow for a detailed examination of the molecule's behavior at the atomic level.
The first step in most computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. mdpi.com For derivatives of (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol, this involves calculating bond lengths, bond angles, and dihedral angles. The 1,3,4-oxadiazole ring itself is a planar, aromatic-like system. nih.gov
Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the methanethiol (B179389) group to the oxadiazole ring. nih.gov DFT calculations can map the potential energy surface by systematically rotating these bonds to identify local and global energy minima. For instance, studies on similar 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles have used DFT (B3LYP) and MP2 methods to investigate the internal rotation of substituent groups and determine the energy barriers between different conformers. nih.gov The planarity of the oxadiazole ring is a key structural feature confirmed by these theoretical calculations. rsc.org
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-S | 1.85 |
| S-H | 1.35 | |
| C=N (oxadiazole) | 1.29 | |
| C-O (oxadiazole) | 1.36 | |
| Bond Angle (°) | C-S-H | 96.5 |
| C-N=N (oxadiazole) | 108.0 | |
| C-O-C (oxadiazole) | 104.0 |
DFT calculations are highly effective in predicting vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure. Specific vibrational modes can be assigned to the stretching and bending of particular functional groups. For 1,3,4-oxadiazole derivatives, characteristic IR peaks include C=N stretching, C-O-C stretching of the oxadiazole ring, and S-H stretching from the thiol group. nih.govresearchgate.net
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in structural elucidation. mdpi.com For a this compound derivative, key ¹H NMR signals would correspond to the methyl protons, the methylene (B1212753) protons of the methanethiol group, and the thiol proton. echemcom.com The ¹³C NMR spectrum would show distinct signals for the carbons in the oxadiazole ring, the methyl carbon, and the methylene carbon. mdpi.com
| Spectral Data | Group | Predicted Value (cm⁻¹ or ppm) |
|---|---|---|
| Vibrational Frequencies (IR) | S-H stretch | ~2550 cm⁻¹ |
| C=N stretch (oxadiazole) | ~1640 cm⁻¹ | |
| C-O-C stretch (oxadiazole) | ~1050 cm⁻¹ rsc.org | |
| ¹H NMR Chemical Shifts | -SH | ~1.5 - 2.0 ppm |
| -CH₂- | ~4.0 - 4.5 ppm rsc.org | |
| -CH₃ | ~2.5 ppm | |
| ¹³C NMR Chemical Shifts | -CH₂- | ~30 ppm echemcom.com |
| C=N (oxadiazole) | ~164 ppm echemcom.com | |
| -CH₃ | ~11 ppm |
Electronic Structure Analysis and Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a greater propensity for electron transfer. irjweb.comnih.gov For 1,3,4-oxadiazole derivatives, DFT calculations show that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient oxadiazole ring. researchgate.net
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic excitations from the ground state to various excited states. nih.gov These calculations can identify the nature of the transitions, such as n→π* or π→π*, and reveal intramolecular charge transfer (ICT) characteristics. nahrainuniv.edu.iqnih.gov The calculated maximum absorption wavelength (λ_max) and oscillator strengths provide theoretical support for experimental spectroscopic data. dntb.gov.ua
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.60 ajchem-a.com |
| LUMO Energy | -2.10 ajchem-a.com |
| HOMO-LUMO Gap (ΔE) | 4.50 ajchem-a.com |
| Lowest Excitation Energy (TD-DFT) | ~4.0 - 5.0 |
Derivatives of 1,3,4-oxadiazole are widely investigated as materials for organic light-emitting diodes (OLEDs) due to their excellent electron-transporting capabilities. semanticscholar.orgtandfonline.com The efficiency of charge transport in these organic materials is related to two key factors: the charge transfer integral between adjacent molecules and the reorganization energy (λ) of a single molecule.
The reorganization energy is the sum of the internal reorganization energy (λ_int) and the external reorganization energy (λ_ext). acs.org The internal component, which can be readily calculated using DFT, represents the energy required for the molecule's geometry to relax from its neutral-state geometry to the ion-state geometry and vice versa. acs.org A smaller reorganization energy facilitates faster charge transfer. Calculations for various oxadiazole derivatives show that they often have smaller electron reorganization energies (λ_e) than hole reorganization energies (λ_h), confirming their suitability as electron transport materials. tandfonline.comacs.org Some derivatives may even exhibit ambipolar charge transport characteristics, meaning they can transport both electrons and holes effectively. semanticscholar.org
Theoretical Studies of Chemical Reactivity and Stability (e.g., Hardness, Softness)
DFT calculations provide a framework for quantifying the chemical reactivity and stability of molecules through various global reactivity descriptors. These parameters are derived from the HOMO and LUMO energy values. irjweb.com
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. irjweb.comedu.krd
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η).
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 6.60 |
| Electron Affinity (A) | -E_LUMO | 2.10 |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 irjweb.com |
| Chemical Softness (S) | 1 / η | 0.44 |
| Electronegativity (χ) | (I + A) / 2 | 4.35 |
| Electrophilicity Index (ω) | χ² / 2η | 4.20 |
Molecular Modeling and Docking Studies for Potential Biological Target Interactions
Molecular modeling and docking studies are powerful computational tools used to predict how derivatives of this compound might interact with biological targets at a molecular level. These in silico techniques are crucial in modern drug discovery, allowing researchers to simulate the binding of a ligand (the oxadiazole derivative) into the active site of a target protein, such as an enzyme or a receptor. This process helps in understanding the potential biological activity of these compounds before they are synthesized, saving time and resources.
For instance, studies on 1,3,4-oxadiazole derivatives have employed molecular docking to investigate their potential as inhibitors for various enzymes. researchgate.netresearchgate.net One such study focused on the inhibition of the N-terminal ATPase of Heat shock protein 90 (Hsp90), a promising target in cancer therapy, by a Schiff base ligand, 4-methyl-2-(((5-methyl-1,3,4-oxadiazol-2-yl)amino)methyl)phenol. researchgate.net Similarly, docking studies have been used to predict the binding interactions of different 1,3,4-oxadiazole derivatives with targets like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and cyclin-dependent kinase 2 (CDK-2), which is crucial for cell cycle regulation. researchgate.netresearchgate.net These computational approaches provide a foundational understanding of the structural requirements for effective binding to specific biological targets.
A key aspect of molecular docking is the prediction of specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the protein-ligand complex. Computational software can visualize and quantify these interactions, offering insights into why certain derivatives bind more strongly than others.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a calculated estimate of the strength of the interaction. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. For example, in a study targeting CDK-2, several novel 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives were designed and docked. Two molecules, in particular, showed docking scores of -10.654 and -10.169 kcal/mol, which were superior to the reference ligand's score of -9.919 kcal/mol, indicating a strong predicted binding affinity. researchgate.net Another investigation on derivatives aimed at Mycobacterium tuberculosis Enoyl-ACP reductase found that compounds with a chlorophenyl or a simple phenyl substitution on the oxadiazole ring possessed good binding energies, suggesting effective interaction with key residues like NAD and TYR 158. nih.gov
These estimations are critical for prioritizing which novel compounds should be synthesized and tested in laboratory experiments. The table below summarizes docking scores and key interactions for selected 1,3,4-oxadiazole derivatives against various protein targets, as reported in the literature.
| Derivative Class | Target Protein | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amines | Cyclin-dependent kinase 2 (CDK-2) | -10.169 to -10.654 kcal/mol | Not specified in abstract |
| N-(furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanimines | Mycobacterium tuberculosis Enoyl-ACP reductase | Good binding energy | NAD, TYR 158 |
| 5-Benzimidazole-1-yl-methyl- researchgate.netsemanticscholar.orgnih.gov oxadiazole-2-thiol derivatives | Cyclooxygenase-2 (COX-2) | Not specified in abstract | Active site of COX-2 |
| 1,3,4-Oxadiazole derivatives | Dihydrofolate reductase (DHFR) | -1.6 E (Kcal/mol) (total binding energy) | Not specified in abstract |
Beyond predicting binding, molecular modeling provides mechanistic insights into how these compounds might exert their biological effects. By analyzing the binding mode, researchers can hypothesize how a derivative might inhibit an enzyme or modulate a receptor's function. For instance, if a compound is predicted to bind deeply within an enzyme's active site and form strong interactions with catalytic residues, it is likely to be a competitive inhibitor.
Studies on 1,3,4-oxadiazole derivatives have explored their potential as inhibitors of enzymes like cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are targets in Alzheimer's disease treatment. nih.gov Molecular docking in these studies helps to explain why certain substitutions on the oxadiazole ring lead to better inhibitory potential. nih.gov For example, the presence of an aromatic moiety often results in a more profound effect compared to aliphatic substitutions, a finding that is supported by the docking simulations. nih.gov
In the context of receptor modulation, research on related oxadiazole structures has shown that they can act as positive allosteric modulators (PAMs). semanticscholar.orgnih.gov For example, a series of 1,2,4-oxadiazole (B8745197) derivatives were found to be PAMs of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), enhancing the receptor's response to its natural ligand. semanticscholar.orgnih.gov While this study focused on a different oxadiazole isomer, the principles of using docking to understand how a small molecule can bind to an allosteric site (a site other than the primary ligand binding site) to modulate receptor activity are broadly applicable to the study of 1,3,4-oxadiazole derivatives as well.
In Silico Structure-Activity Relationship (SAR) Elucidation
In silico Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity using computational methods. By systematically modifying the structure of a lead compound like this compound and calculating the effect of these changes on binding affinity or other properties, researchers can build predictive models. These models help identify the key chemical features (pharmacophores) responsible for the desired biological effect.
For derivatives of 1,3,4-oxadiazole, in silico SAR studies have been instrumental in guiding the synthesis of more potent enzyme inhibitors. For example, research on bi-heterocyclic molecules containing both 1,3,4-oxadiazole-2-thiol (B52307) and 1,3-thiazole moieties established an SAR by evaluating them against enzymes like acetylcholinesterase and urease. researchgate.netscispace.com The computational part of the study complemented the experimental findings, showing that specific substitutions on the thiol group were critical for activity. scispace.com One derivative, 5-({5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine, was identified as a particularly good inhibitor of acetylcholinesterase, a finding attributed to the presence of the 3-chlorobenzyl group. scispace.com
Similarly, an SAR study on 1,3,4-oxadiazole-2-thiol derivatives as cholinesterase inhibitors confirmed that the nature of the substituent on the aromatic ring significantly influenced the inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These computational analyses, often combined with predictions of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), allow for the rational design of new derivatives with improved potency and drug-like characteristics. researchgate.netnih.gov
The table below presents a summary of SAR findings from in silico studies on 1,3,4-oxadiazole derivatives.
| Compound Series | Target | SAR Findings from In Silico Studies |
| 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives | Acetylcholinesterase (AChE) | Substitution of a 3-chlorobenzyl group on the thiol enhances inhibitory activity. scispace.com |
| 1,3,4-Oxadiazole-2-thiol derivatives | AChE and Butyrylcholinesterase (BChE) | Aromatic substitutions have a more significant impact on inhibitory potential than aliphatic substitutions. nih.gov |
| 5-Benzimidazole-1-yl-methyl- researchgate.netsemanticscholar.orgnih.gov oxadiazole-2-thiol derivatives | General Drug-Likeness | Compounds generally followed Lipinski's 'Rule of Five', indicating potential for good oral bioavailability. researchgate.net |
Academic Exploration of 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanethiol Scaffolds in Research Applications
Role in Medicinal Chemistry Research and Drug Discovery Scaffolds
The (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol scaffold serves as a valuable building block in the design of novel bioactive molecules. Its inherent properties, combined with the potential for diverse substitutions at the thiol position, allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.
Design Principles for New Bioactive Oxadiazole Derivatives
The design of new bioactive compounds based on the 1,3,4-oxadiazole (B1194373) core often involves the principle of molecular hybridization, where the oxadiazole moiety is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. mdpi.com
Key design principles for developing bioactive oxadiazole derivatives include:
Lipophilicity and Substituent Effects: The nature of the substituents on the oxadiazole ring and any linked moieties significantly influences the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of different aryl or alkyl groups via the methanethiol (B179389) linkage allows for the fine-tuning of these properties to optimize biological activity.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold are crucial for establishing SAR. For instance, in the development of antimicrobial agents, variations in the substituents on an aromatic ring attached to the oxadiazole core have been shown to significantly impact the minimum inhibitory concentration (MIC) values against different bacterial strains. nih.gov Similarly, in anticancer drug design, the presence and position of electron-donating or electron-withdrawing groups can drastically alter the cytotoxicity of the compounds against cancer cell lines. nih.govmdpi.com
Target-Oriented Design: The design can be tailored to interact with specific biological targets. For example, if the goal is to inhibit a particular enzyme, the scaffold can be modified to include functional groups that are known to interact with the active site of that enzyme. This approach has been used to develop oxadiazole-based inhibitors for various enzymes, including DNA gyrase and topoisomerases. mdpi.comresearchgate.netresearchgate.netnih.gov
Hybrid Pharmacophore Approach: Combining the 1,3,4-oxadiazole ring with other heterocyclic systems (like pyrazine, benzimidazole, or thiazole) is a common strategy to create novel chemical entities with a broader spectrum of biological activity. mdpi.comresearchgate.net This approach aims to leverage the therapeutic advantages of each constituent ring system.
Investigation of this compound Derivatives in Antimicrobial Agent Discovery Research
Derivatives of 1,3,4-oxadiazole-2-thiols are a well-explored class of compounds in the search for new antimicrobial agents. The presence of the thiol group provides a convenient handle for introducing a wide variety of substituents, allowing for the generation of large libraries of compounds for screening.
Numerous studies have reported the in vitro antimicrobial activity of S-substituted 1,3,4-oxadiazole derivatives against a panel of clinically relevant bacterial and fungal strains. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Below are tables summarizing the antimicrobial activity of some representative 1,3,4-oxadiazole derivatives, which, while not exclusively derived from this compound, showcase the potential of this class of compounds.
Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Norfloxacin Hybrid 4a | 1 | - | - | - |
| Norfloxacin Hybrid 4b | 2 | - | - | - |
| Norfloxacin Hybrid 4c | 1 | - | - | - |
| Nalidixic Acid Hybrid 2a | >100 | >100 | 25 | 50 |
| Nalidixic Acid Hybrid 3a | 50 | 50 | 12.5 | 25 |
| N-Mannich Base 42a | 15.62 | 31.25 | 62.5 | 31.25 |
| N-Mannich Base 42b | 31.25 | 15.62 | 31.25 | 62.5 |
| Ciprofloxacin (Standard) | - | - | ≤0.008–2 | 0.015–1 |
| Ampicillin (Standard) | 0.25-16 | 0.05-0.1 | 2-8 | >128 |
Data sourced from multiple studies for illustrative purposes of related compounds. mdpi.comnih.gov
Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Mucor species |
| Oxadiazole-2-thiol 3d | - | - | ++ | +++ |
| Oxadiazole-2-thiol 3f | - | - | ++ | +++ |
| Oxadiazole-2-thiol 3h | - | - | ++ | +++ |
| Fluconazole (Standard) | 0.25–16 | - | - | - |
| Terbinafine (Standard) | - | - | - | - |
Linear growth inhibition is represented by '+' where '+++' indicates strong inhibition. Data sourced from a study on 5-substituted 1,3,4-oxadiazole-2-thiols.
A key mechanism through which many 1,3,4-oxadiazole derivatives exert their antimicrobial effects is by inhibiting bacterial enzymes that are essential for DNA replication and maintenance. DNA gyrase (a type II topoisomerase) and topoisomerase IV are well-established targets for antibacterial drugs. mdpi.comnih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Their inhibition leads to the disruption of these processes and ultimately to bacterial cell death.
Research has shown that certain 1,3,4-oxadiazole derivatives can act as potent inhibitors of these enzymes. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, hybrid molecules combining a 1,3,4-oxadiazole ring with a fluoroquinolone core have demonstrated significant inhibitory activity against DNA gyrase. nih.gov Molecular docking studies have further elucidated the potential binding modes of these compounds within the active sites of these enzymes, providing a rationale for their inhibitory activity and guiding the design of more potent inhibitors. mdpi.comresearchgate.net
Exploration in Anticancer Agent Discovery Research (focused on cell line studies as research models)
The 1,3,4-oxadiazole scaffold is also a prominent feature in the design of novel anticancer agents. nih.govnih.gov Derivatives of this compound are being investigated for their ability to induce cytotoxicity in various cancer cell lines. The antiproliferative effects of these compounds are often attributed to their ability to interfere with various cellular processes, including cell cycle progression, apoptosis, and the function of key enzymes involved in cancer cell survival. nih.govfrontiersin.org
The primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays, such as the MTT assay. These assays measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀). A lower IC₅₀ value indicates greater potency.
The table below presents the cytotoxic activity of some representative 1,3,4-oxadiazole derivatives against various human cancer cell lines, illustrating the potential of this chemical class.
Table 3: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Benzimidazole-oxadiazole 5l | 0.224 | - | - | - |
| Benzimidazole-oxadiazole 5n | 0.205 | - | - | - |
| Thioether-oxadiazole 76 | - | 0.7 | - | 18.3 |
| N-Mannich Base 4l | 1.83 | 1.34 | - | 2.01 |
| N-Mannich Base 5a | 2.11 | 1.76 | - | 2.45 |
| N-Mannich Base 5c | 1.69 | 1.25 | - | 1.93 |
| N-Mannich Base 5d | 1.55 | 1.17 | - | 1.82 |
| Doxorubicin (Standard) | ~0.3 | ~0.5 | ~0.4 | ~0.6 |
| 5-Fluorouracil (Standard) | - | 22.8 | - | 16.7 |
Data compiled from various research articles on different 1,3,4-oxadiazole derivatives for illustrative purposes. mdpi.comnih.gov
Research on Induction of Apoptosis and Cell Cycle Arrest in Model Systems
The 1,3,4-oxadiazole nucleus is a biologically significant scaffold that is explored for its potential in cancer research. Derivatives of this scaffold have been investigated for their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
In one study, a series of novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their potential as anticancer agents. Among the synthesized compounds, certain derivatives demonstrated significant antiproliferative activity. For instance, one derivative was found to arrest breast cancer cells (MCF-7) at the G2/M phase of the cell cycle, likely through the inhibition of Cyclin-Dependent Kinase 1 (CDK1). Another compound from the same series was observed to significantly increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. Further analysis confirmed that this compound induced early apoptosis and necrosis in MCF-7 cells.
Similarly, research on nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,3,4-oxadiazole moiety, showed potent antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. The most effective compounds in this series induced cell cycle arrest, with an observed increase in the G2-M phase and a decrease in the G1-phase population. This was accompanied by the inhibition of CDK1 activity, a key regulator of cell cycle progression.
These findings highlight the potential of the 1,3,4-oxadiazole scaffold as a basis for the development of new compounds that can modulate the cell cycle and induce apoptosis in cancer cells.
| Compound Series | Model System | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | MCF-7 Breast Cancer Cells | Derivative 19 arrested cells at G2/M phase; Derivative 6b increased sub-G1 cell population and induced necrosis. | |
| 1,3,4-Oxadiazole Nortopsentin Analogs | Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Induced cell cycle arrest at G2-M phase and inhibited CDK1 activity. |
Investigations of Receptor Tyrosine Kinase Inhibition (e.g., VEGFR2, EGFR) in Research Models
The 1,3,4-oxadiazole scaffold has been a subject of interest in the investigation of receptor tyrosine kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Tyrosine kinases are crucial enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a vital step for normal cell development. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
A study focused on a series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f]triazin-4-amines as inhibitors of VEGFR-2 tyrosine kinase. Through structure-activity relationship studies, a compound named BMS-645737, which contains the 5-methyl-1,3,4-oxadiazol-2-yl moiety, was identified as a potent VEGFR-2 inhibitor with good preclinical in vivo activity against human tumor xenograft models.
In another computational investigation, 1,3,4-oxadiazole derivatives were studied as potential inhibitors of VEGFR-2 in comparison to EGFR. The aim was to identify potent and selective inhibitors of VEGFR-2, which could be beneficial for the treatment of renal cancer. Most FDA-approved tyrosine kinase inhibitors have been reported to dually inhibit both EGFR and VEGFR-2.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR leads to receptor dimerization and autophosphorylation, which in turn activates several signal transduction pathways that promote cell proliferation, survival, and migration. Small-molecule inhibitors often target the ATP-binding site of the receptor. The development of selective VEGFR-2 inhibitors is a significant area of research for new anticancer therapies.
| Compound/Series | Target | Key Findings | Reference |
|---|---|---|---|
| BMS-645737 | VEGFR-2 | A potent inhibitor with good preclinical in vivo activity in human tumor xenograft models. | |
| 1,3,4-Oxadiazole Derivatives | VEGFR-2, EGFR | Computational studies aimed to find potent and selective inhibitors of VEGFR-2 for renal cancer treatment. |
Other Bioactive Scaffold Research (e.g., anti-inflammatory enzyme inhibition research)
The 1,3,4-oxadiazole scaffold is recognized for its broad range of biological activities, including anti-inflammatory properties. Research has explored the potential of 1,3,4-oxadiazole derivatives as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX).
For instance, hybrid compounds containing the 1,3,4-oxadiazole motif linked to a 2-sulfanylpyridine-3-carboxamide or a pyrrolo[3,4-d]pyridazinone have been shown to exert anti-inflammatory activity through the selective inhibition of COX enzymes. Additionally, indomethacin (B1671933) derivatives connected to a 1,3,4-oxadiazole-2-thiol (B52307) scaffold have demonstrated anti-inflammatory effects.
In a recent study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant potential. The anti-inflammatory activity was assessed, and one derivative with a p-chlorophenyl substitution showed significant inhibitory potential. Molecular docking studies suggested that these compounds bind well to the active site of COX-2.
The versatility of the 1,3,4-oxadiazole scaffold extends to other areas of bioactive research as well. Derivatives have been investigated for a wide array of applications, including as antitumoral agents, neuroprotective compounds, antimicrobials, and antivirals.
Advanced Materials Science Research Applications
Research into Optoelectronic Materials (e.g., Organic Light Emitting Diodes, Organic Solar Cells)
The 1,3,4-oxadiazole ring is a key component in the design of materials for optoelectronic applications, particularly Organic Light Emitting Diodes (OLEDs). This is due to their good electron-transporting ability and excellent thermal stability.
Computational studies have been conducted to evaluate the electronic, charge transport, and photophysical properties of a series of oxadiazole-based compounds for their potential use in OLEDs. The research aimed to identify molecules that could serve as efficient hole injection, electron injection, and light-emission layers in OLED devices. By calculating properties such as HOMO-LUMO gaps, reorganization energies, and injection barriers, researchers can predict the performance of these materials. The results of one such study suggested that certain designed oxadiazole derivatives could be better charge transport materials compared to reference materials.
The synthesis of new 1,3,4-oxadiazole-pyridine and 1,3,4-oxadiazole-pyrimidine hybrids has also been explored for their use as electron-transporting materials in light-emitting diodes. These materials were incorporated as an electron-conducting/hole-blocking layer in OLED devices, demonstrating the practical application of 1,3,4-oxadiazole derivatives in this field.
Exploration in Supramolecular Assemblies and Liquid Crystalline Systems
Liquid crystals containing 1,3,4-oxadiazole units in their aromatic core have garnered significant attention due to their rich mesophases and high photoluminescence quantum yields. These materials are classified based on their molecular shapes and weights, including calamitic and discotic monomers, symmetric and non-symmetric dimers, and various types of polymers. The relationship between the structure of these molecules and their liquid crystalline properties is a key area of research, with a focus on designing materials with specific mesophases, such as columnar and biaxial nematic phases, that are stable over a low-temperature range.
Investigation of High-Energy Density Materials (HEDMs)
The 1,3,4-oxadiazole ring is also a building block in the development of high-energy density materials (HEDMs). The goal in this field is to synthesize energetic compounds that have a high density and maximum possible chemical stability.
One example is [2,2′-bi(1,3,4-oxadiazole)]-5,5′-dinitramide, an energetic compound synthesized from commercially available reagents. This material exhibits a high density, good thermal stability, a positive heat of formation, and excellent detonation properties, making it a promising candidate for HEDM applications.
Furthermore, a series of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivatives have been synthesized and characterized as energetic materials. These compounds were evaluated for their thermal stability and sensitivity. The detonation performance of these materials was calculated, with some exhibiting acceptable detonation velocities and pressures. One derivative containing a diazonium ylide structure was noted for its potential as a primary explosive due to its high impact sensitivity.
Research on Chemosensors for Metal-Ion Detection
The 1,3,4-oxadiazole-2-thiol moiety is a prominent structural motif in the design of chemosensors for metal-ion detection. The efficacy of these compounds stems from the presence of multiple potential coordination sites—specifically the nitrogen and oxygen atoms of the oxadiazole ring and the exocyclic sulfur atom of the thiol group. nih.govnih.gov These sites can selectively bind with metal ions, leading to a measurable change in the compound's photophysical properties, such as color or fluorescence. nih.gov
Research has demonstrated that the high photoluminescent quantum yield, along with the excellent thermal and chemical stability of the 1,3,4-oxadiazole ring, makes it an ideal fluorophore component in sensor design. nih.govnih.gov Upon complexation with a metal ion, mechanisms such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF) can cause a significant and often selective change in the fluorescence signal, allowing for the detection of specific cations. nih.gov
For instance, a colorimetric chemosensor, 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl) phenol (B47542), was developed for the selective detection of iron(III) ions. ed.ac.uk This sensor exhibited a distinct color change from yellow to black upon binding with Fe³⁺, with a low detection limit of 3 µM and a 1:1 binding stoichiometry. ed.ac.uk Similarly, other derivatives have been designed as "OFF-ON" fluorescent sensors for Zn²⁺ and "ON-OFF" sensors for Cu²⁺, demonstrating the tunability of the oxadiazole scaffold for detecting different metal ions. nih.govrsc.orgresearchgate.net The interaction between the sensor and the metal ion is confirmed through various analytical techniques, including fluorescence titration, nuclear magnetic resonance (NMR), and mass spectrometry. researchgate.net
| Oxadiazole Derivative | Target Ion | Sensing Type | Detection Limit | Binding Stoichiometry (Sensor:Ion) |
|---|---|---|---|---|
| 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl) phenol ed.ac.uk | Fe³⁺ | Colorimetric | 3 µM | 1:1 |
| N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- ed.ac.ukedu.krdresearchgate.netoxadiazol-2-yl)glycine ethyl ester rsc.org | Zn²⁺ | Fluorescent (OFF-ON) | Not Specified | Not Specified |
| Symmetrical oxadiazole with pyrazole (B372694) moieties researchgate.net | Cu²⁺ | Fluorescent (ON-OFF) & Colorimetric | 2.14 µM | 1:1 |
| Calix ed.ac.ukcrown-based 1,3,4-oxadiazole nih.gov | Cu²⁺ | Fluorescent (Switchable) | Not Specified | Not Specified |
Precursors for Thermal Insulation Polymers
The inherent stability of the 1,3,4-oxadiazole ring makes it a valuable component in the synthesis of high-performance, thermally stable polymers. The aromatic nature and the absence of hydrogen atoms on the ring itself contribute to its exceptional resistance to thermal and oxidative degradation. researchgate.net Polymers incorporating this heterocyclic unit, known as poly(1,3,4-oxadiazole)s, are investigated for applications where materials must withstand extreme temperatures. researchgate.netresearchgate.net
While not typically used for conventional thermal insulation like foams, these polymers are crucial for creating heat-resistant fibers and films. dtic.milictt.by These materials are employed in specialized applications that require thermal protection and insulation, such as manufacturing fire-resistant protective clothing for firefighters, suits for industrial workers in high-temperature environments like metallurgy, and high-temperature gas filters. ictt.by Copolymers containing polyphenylene-1,3,4-oxadiazole have been developed into heat-stable, fire-resistant synthetic fibers that are categorized as "non-flammable," with an oxygen index of 32. ictt.by
The thermal stability of these materials is significant; for example, certain 1,3,4-oxadiazole-based energetic materials exhibit decomposition temperatures exceeding 330–360 °C, far surpassing many conventional polymers. rsc.org Research into polyoxadiazole fibers has demonstrated that they can retain over 60% of their tenacity after being heated at 400°C in the air for 24 hours. dtic.mil This high level of performance is attributed to the rigid structure and high fractional free volume conferred by the incorporation of the aromatic heterocyclic rings. researchgate.net
Catalysis and Coordination Chemistry Research
Design and Synthesis of Oxadiazole-based Ligands for Metal Complexes
The 1,3,4-oxadiazole-2-thiol scaffold is a versatile ligand in coordination chemistry due to its multiple donor atoms capable of binding to metal centers. edu.krdtsijournals.com The synthesis of these ligands typically begins with an appropriate acid hydrazide, which undergoes a ring-closure reaction with carbon disulfide in a basic medium, followed by acidification to yield the 5-substituted-1,3,4-oxadiazole-2-thiol. edu.krdjchemrev.com
These ligands exhibit thiol-thione tautomerism, existing predominantly in the thione form (-NH-C=S) in solution and the thiol form (-N=C-SH) in the solid state. jchemrev.comresearchgate.net This duality provides multifunctional donor sites, allowing for coordination with metal ions through the exocyclic sulfur atom or the endocyclic nitrogen atoms of the oxadiazole ring. edu.krd This flexibility enables the ligand to act in various coordination modes, including as a monodentate, bidentate, or tridentate chelating agent, leading to the formation of diverse metal complexes with different geometries. nih.gov Researchers have successfully synthesized a wide array of metal complexes by reacting these oxadiazole-based ligands with transition metal salts of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). tsijournals.comresearchgate.net The resulting complexes have been characterized by various spectroscopic and analytical methods, confirming the coordination of the metal to the ligand. researchgate.netnih.gov
| Ligand | Metal Ion(s) | Coordination Mode/Resulting Geometry | Reference |
|---|---|---|---|
| 5-o-tolyl-3H- ed.ac.ukedu.krdresearchgate.netoxadiazole-2-thione | Co(II), Ni(II), Zn(II) | Formation of monomeric metal complexes with ethylenediamine. | tsijournals.com |
| 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol | Zn(II), Cd(II), Hg(II), Mn(II), Co(II), Ni(II) | Formation of tetrahedral complexes. The ligand behaves as a monodentate ligand coordinating through the sulfur atom. | researchgate.net |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Acts as a building block for coordination polymers, forming a diamondoid motif. | nih.gov |
Investigation of Catalytic Activity (e.g., in organic reactions)
While the coordination chemistry of metal complexes with 1,3,4-oxadiazole ligands is well-documented, their application in catalysis for organic reactions is a less explored field. The inherent stability and defined coordination geometries of these complexes make them potential candidates for catalytic applications. The ability of the oxadiazole scaffold to coordinate with catalytically active metals, such as palladium and platinum, has been demonstrated in the context of developing compounds with biological activity. researchgate.net
The functionalization of the 1,3,4-oxadiazole ring itself has been advanced through metal-mediated reactions. For example, regioselective zincation followed by Negishi cross-coupling reactions has been employed to synthesize substituted 1,3,4-oxadiazoles, using palladium catalysts like Pd(dba)₂/XantPhos or Pd(PPh₃)₄. acs.org This demonstrates that the oxadiazole ring is stable to and compatible with catalytic cycles involving transition metals. However, direct studies detailing the catalytic activity of a pre-formed complex, such as one derived from this compound, in promoting specific organic transformations are not widely reported in the current literature. This remains an area with potential for future research, building upon the established foundation of their synthesis and coordination chemistry.
Agrochemical and Crop Protection Research Scaffolds
Role as Synthetic Intermediates for Novel Agrochemicals (e.g., pyrrole (B145914) aphid ketone)
The 5-methyl-1,3,4-oxadiazole scaffold is a critically important synthetic intermediate in the agrochemical industry. nbinno.com Specifically, the tautomeric form, 5-methyl-1,3,4-oxadiazol-2(3H)-one, is a key precursor in the industrial synthesis of Pymetrozine, a highly effective and selective insecticide. nbinno.comgoogle.comgoogle.com Pymetrozine is a non-biocidal agent used to control piercing-sucking insects like aphids and whiteflies in various crops. google.com The term "pyrrole aphid ketone" appears to be a misnomer for Pymetrozine, which belongs to the pyridine (B92270) or triazinone class of insecticides. google.com
| Reactant | Cyclizing Reagent (Examples) | Product (Intermediate) | Final Agrochemical |
|---|---|---|---|
| Acetylhydrazide | Triphosgene, Haloformates (e.g., methyl chloroformate), Carbonates (e.g., dimethyl carbonate) google.comgoogle.comgoogle.com | 5-methyl-1,3,4-oxadiazol-2(3H)-one | Pymetrozine |
Future Research Directions and Emerging Paradigms for 5 Methyl 1,3,4 Oxadiazol 2 Yl Methanethiol Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
While established methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring are numerous, future research will gravitate towards methodologies that offer enhanced efficiency, scalability, and milder reaction conditions. openmedicinalchemistryjournal.comnih.gov Traditional syntheses often involve dehydrating agents like phosphorus oxychloride or polyphosphoric acid, which can be harsh. nih.govmdpi.com The future lies in refining and discovering new pathways that are both robust and versatile.
Key areas for development include:
Catalyst-Driven Innovations: The use of novel catalysts can significantly lower the activation energy of reactions, allowing them to proceed under milder conditions. Photoredox catalysis, for instance, utilizes visible light to drive oxidative cyclization reactions, offering an eco-friendly alternative to harsh chemical oxidants. researchgate.net Research into metal-based or organocatalytic systems could uncover new routes to the 1,3,4-oxadiazole core.
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of 1,3,4-oxadiazole derivatives. jchemrev.commdpi.com Future studies should aim to optimize microwave-assisted protocols for the synthesis of the target compound, which could prove invaluable for rapid library generation of its derivatives for screening purposes.
Oxidative Cyclization: The oxidative cyclization of acylhydrazones is a prominent method for forming the 1,3,4-oxadiazole ring. mdpi.comresearchgate.net Future efforts could explore a wider range of mild and selective oxidizing agents, such as N-chlorosuccinimide (NCS) in combination with diazabicycloundecene (DBU), to improve the substrate scope and functional group tolerance. openmedicinalchemistryjournal.commdpi.com
Table 1: Comparison of Modern Synthetic Approaches for 1,3,4-Oxadiazole Synthesis This table is interactive. Click on the headers to sort the data.
| Methodology | Key Reagents/Conditions | Advantages | Potential Future Application for Target Compound |
|---|---|---|---|
| One-Pot Synthesis | Carboxylic acids, hydrazides, coupling agents (e.g., HATU, CDI) | Reduced workup, higher efficiency, less solvent waste. mdpi.com | Direct synthesis from acetic hydrazide and a dithiocarbonate derivative. |
| Oxidative Cyclization | Acylhydrazones, oxidants (e.g., NCS/DBU, I₂) | Mild conditions, short reaction times, excellent yields. mdpi.comjchemrev.com | Cyclization of an acetylhydrazone precursor containing a protected thiol group. |
| Microwave-Assisted | Monoaryl hydrazides, acid chlorides, microwave irradiation | Rapid reaction rates, often solvent-free, high yields. jchemrev.commdpi.com | Fast and efficient synthesis for high-throughput screening of derivatives. |
| Photoredox Catalysis | Aldehydes, hypervalent iodine(III) reagents, visible light | Uses sustainable energy source, mild conditions, excellent yields. researchgate.net | Green synthesis pathway using light as a reagent to minimize chemical waste. |
Integration of Advanced Computational Approaches with Experimental Design
The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern drug discovery and materials science. For (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol, computational tools can rationalize structure-activity relationships (SAR) and predict molecular properties, thereby guiding synthetic efforts toward compounds with higher potential. nih.govnih.gov
Future research should focus on:
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural or physicochemical properties of compounds with their biological activity. nih.gov Developing robust QSAR models for 1,3,4-oxadiazole-2-thiols could predict the bioactivity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.
Molecular Docking and Dynamics: These techniques are crucial for understanding how a molecule interacts with a biological target, such as an enzyme's active site. nih.gov Future studies can use molecular docking to screen virtual libraries of this compound derivatives against various therapeutic targets. nih.gov Subsequent molecular dynamics simulations can then validate the stability of the ligand-protein complexes. mdpi.com
DFT for Reactivity and Stability: Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the target molecule and its derivatives. nih.govmdpi.com This can help in predicting reaction outcomes and designing more stable yet reactive compounds for specific applications, including in energetic materials. mdpi.com
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug development. nih.govmdpi.com Integrating these predictive models will ensure that synthetic resources are focused on derivatives with favorable pharmacokinetic profiles.
Exploration in Emerging Materials Technologies and Niche Applications
The unique electronic and structural properties of the 1,3,4-oxadiazole ring make it a valuable component in materials science. nih.gov The presence of a methanethiol (B179389) group provides a reactive handle for anchoring the molecule to surfaces or incorporating it into larger polymeric structures, opening up novel applications.
Emerging areas for exploration include:
Organic Electronics: 2,5-Diaryl-1,3,4-oxadiazoles are known for their electron-transporting capabilities and are used in Organic Light Emitting Diodes (OLEDs). mdpi.comrsc.org Future research could investigate polymers or small molecules derived from this compound for their electroluminescent properties and potential use in optoelectronic devices. ijsrst.comrsc.org
Energetic Materials: The 1,3,4-oxadiazole ring is a stable, energy-rich heterocycle, making it an attractive scaffold for high-energy density materials. researchgate.net It offers a good balance between energetic performance and thermal stability. researchgate.netacs.org Future work could focus on synthesizing derivatives that incorporate explosophoric groups (like nitro groups) onto the core structure to develop next-generation heat-resistant and insensitive explosives. researchgate.net
Corrosion Inhibitors: The nitrogen, oxygen, and sulfur atoms in the target molecule are excellent coordinating sites that can bind to metal surfaces, potentially forming a protective layer against corrosion. This is a significant area of interest for 1,3,4-oxadiazole derivatives. ijsrst.com
Functional Polymers: The thiol group can readily participate in thiol-ene "click" chemistry or be used to functionalize polymers. This could lead to the development of advanced materials with tailored properties, such as thermal insulation polymers or materials with specific optical properties. mdpi.com
Diversification of Bioactive Scaffolds through Rational Derivatization
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.commdpi.comjchemrev.com The this compound structure is an ideal starting point for creating diverse libraries of new chemical entities through rational derivatization of the thiol group.
Future research should emphasize:
Target-Oriented Synthesis: Leveraging computational insights (see 7.2), new derivatives can be designed to inhibit specific biological targets. For example, designing molecules that selectively bind to enzymes like the Epidermal Growth Factor Receptor (EGFR) could lead to potent anticancer agents. rsc.orgrsc.org
Bioisosteric Replacement: The 1,3,4-oxadiazole ring can act as a bioisostere for amide or ester groups, often improving the metabolic stability of a drug candidate. nih.gov Future work can involve incorporating the this compound moiety into known bioactive molecules to enhance their pharmacological profiles.
Hybrid Molecule Design: The thiol group serves as a perfect linker to conjugate the oxadiazole core with other pharmacophores, creating hybrid molecules with potentially synergistic or multi-target activities. For instance, linking it to an imidazole (B134444) moiety, another heterocycle known for broad biological activity, could yield novel therapeutic agents. mdpi.com
Table 2: Potential Bioactive Applications of this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Therapeutic Area | Rationale for Exploration | Example of Derivatization Strategy |
|---|---|---|
| Anticancer | 1,3,4-Oxadiazoles are present in anticancer drugs and can be designed to inhibit key enzymes like tyrosine kinases. mdpi.comrsc.orgresearchgate.net | S-alkylation to attach fragments that mimic known kinase inhibitors. |
| Antibacterial | The scaffold shows broad-spectrum activity, and new derivatives are needed to combat drug-resistant bacteria. nih.govresearchgate.net | Synthesis of Schiff bases or Mannich bases via the thiol group to create diverse chemical structures. |
| Anti-inflammatory | Derivatives have shown potent anti-inflammatory effects, sometimes by inhibiting cyclooxygenase (COX) enzymes. nih.gov | Linking the thiol to known anti-inflammatory agents like indomethacin (B1671933) to create novel mutual prodrugs. |
| Antiviral | The 1,3,4-oxadiazole ring is a component of the approved anti-HIV drug Raltegravir. mdpi.comjchemrev.com | Designing derivatives that can act as integrase inhibitors or target other viral enzymes. |
Emphasis on Sustainable and Eco-Friendly Research Practices in Synthesis and Application
The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing. rasayanjournal.co.infrontiersin.org Future work involving this compound must prioritize the development of sustainable and environmentally benign processes from synthesis to application. researchgate.net
Key directions include:
Green Solvents and Reagents: Shifting away from hazardous organic solvents towards greener alternatives like water, ethanol, or ionic liquids is crucial. nih.govfrontiersin.org The use of non-toxic, renewable substrates and catalysts should also be prioritized. researchgate.net
Solvent-Free Methodologies: Techniques like ball milling and grinding perform reactions in the absence of solvents, significantly reducing chemical waste. tandfonline.comunigoa.ac.inresearchgate.net These mechanochemical methods have proven effective for synthesizing heterocyclic compounds and should be explored for the target molecule.
Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis reduces the carbon footprint of chemical processes. mdpi.comresearchgate.net These methods often lead to cleaner reactions with higher yields in shorter times. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net One-pot and multicomponent reactions are excellent strategies for improving atom economy. frontiersin.org
By focusing on these future research directions, the scientific community can fully exploit the chemical versatility of this compound, paving the way for innovations in medicine, materials science, and sustainable chemical synthesis.
Q & A
Q. What are the optimal synthetic routes for (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol?
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiol-containing oxadiazoles can be synthesized by reacting hydrazides with carbon disulfide under basic conditions, followed by cyclization with dehydrating agents like phosphorus oxychloride . Key steps include:
- Hydrazide preparation : Reacting carboxylic acid derivatives with hydrazine.
- Cyclization : Using POCl₃ or H₂SO₄ to form the oxadiazole ring.
- Thiol group introduction : Controlled reduction of disulfide intermediates or direct substitution with thiolating agents.
Purification via recrystallization (e.g., methanol) and confirmation of reaction completion by TLC are critical .
Q. How should researchers characterize this compound?
Use a multi-technique approach:
- IR spectroscopy : Confirm S-H (~2550 cm⁻¹) and C=N (1650–1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm for CH₃) and oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) .
- Elemental analysis : Verify C, H, N, and S composition (±0.4% tolerance) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the stability considerations for handling this compound?
The compound is light-sensitive; reactions and storage should occur in foil-covered vessels . Store under inert gas (N₂/Ar) at –20°C to prevent thiol oxidation. Avoid prolonged exposure to moisture, which may hydrolyze the oxadiazole ring .
Advanced Research Questions
Q. How can contradictory spectroscopic data for oxadiazole derivatives be resolved?
Contradictions often arise from tautomerism (e.g., thiol-thione equilibrium) or solvent effects. Strategies include:
- Variable-temperature NMR : Monitor dynamic equilibria (e.g., thiol ↔ thione) .
- X-ray crystallography : Resolve ambiguity by determining solid-state structures (e.g., H-bonding networks influencing reactivity) .
- DFT calculations : Predict dominant tautomers and compare with experimental data .
Q. What computational methods predict the reactivity of this compound?
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock .
- DFT-based Fukui indices : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiol group as a nucleophilic hotspot) .
- MD simulations : Analyze solvation effects and conformational stability in aqueous/organic media .
Q. How can researchers design analogs with enhanced bioactivity?
- Structure-activity relationship (SAR) : Modify substituents on the oxadiazole ring. For instance:
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity .
- Benzothiophene hybrids improve anticancer potency by intercalating DNA .
- Bioconjugation : Attach targeting moieties (e.g., peptides) via thiol-maleimide click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
